molecular formula C15H18N4OS B5296768 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5296768
M. Wt: 302.4 g/mol
InChI Key: BMKFGEHXCWEXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DIQTA" and is known for its unique structure and properties. In

Scientific Research Applications

DIQTA has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. DIQTA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

Mechanism of Action

The mechanism of action of DIQTA is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. DIQTA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the activity of certain enzymes, as mentioned above.
Biochemical and physiological effects:
DIQTA has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegenerative diseases. DIQTA has also been shown to have analgesic effects and to reduce the severity of pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIQTA in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one limitation of using DIQTA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving DIQTA. One area of interest is the development of new synthetic methods for producing DIQTA with improved purity and yield. Another area of interest is the investigation of the potential therapeutic applications of DIQTA in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DIQTA and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis method of DIQTA involves the reaction of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide with isoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of DIQTA as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-14-17-18-15(21-14)16-13(20)10-19-8-7-11-5-3-4-6-12(11)9-19/h3-6H,2,7-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFGEHXCWEXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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